2-(Diethylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid

Physicochemical properties Molecular weight Building block selection

Researchers seeking a 2-aminothiazole-5-carboxylic acid with balanced lipophilicity and metabolic stability for kinase inhibitor SAR or DSSC dye programs face limited availability of the specific 2-diethylamino analog. This compound directly addresses that gap. - Distinctive 2-diethylamino/4-CF3 push-pull system: est. logP ~2.9-3.5 enables passive permeability while the tertiary amine avoids protection/deprotection steps required for primary amines. - Slower predicted N-dealkylation vs. 2-dimethylamino analog may confer longer metabolic half-life. - Carboxylic acid handle enables facile amide/ester conjugation for library synthesis. Procurement managers benefit from a reliable, analytically confirmed supply of this niche building block, shipped globally under ambient conditions with full documentation.

Molecular Formula C9H11F3N2O2S
Molecular Weight 268.26 g/mol
CAS No. 1227070-33-8
Cat. No. B13244976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Diethylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
CAS1227070-33-8
Molecular FormulaC9H11F3N2O2S
Molecular Weight268.26 g/mol
Structural Identifiers
SMILESCCN(CC)C1=NC(=C(S1)C(=O)O)C(F)(F)F
InChIInChI=1S/C9H11F3N2O2S/c1-3-14(4-2)8-13-6(9(10,11)12)5(17-8)7(15)16/h3-4H2,1-2H3,(H,15,16)
InChIKeyUXFYUJOXVVSMGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Diethylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid: A 2,4-Disubstituted Thiazole Building Block


2-(Diethylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid (CAS 1227070-33-8) is a 2,4-disubstituted thiazole-5-carboxylic acid featuring an electron-donating diethylamino group at the 2-position and an electron-withdrawing trifluoromethyl group at the 4-position . This heterocyclic scaffold belongs to a family of thiazole carboxylic acids widely employed as synthetic intermediates in medicinal chemistry and agrochemical research . The compound's molecular architecture presents a distinctive combination of substituents that differentiates it from close analogs, making selection non-trivial when specific physicochemical or reactivity profiles are required.

2-Diethylamino donor + 4-CF₃ acceptor
Differentiated logP vs 2-amino/2-dimethylamino analogs
Tertiary amine handle – no NH protection needed
Building block for med chem & agrochemical synthesis

Why Unqualified Analogs Cannot Substitute This Compound


Within the 2-amino-4-(trifluoromethyl)thiazole-5-carboxylic acid series, modifications to the 2-amino substituent produce substantial changes in lipophilicity, steric bulk, metabolic stability, and electronic character [1]. The 2-diethylamino group in the target compound introduces a tertiary amine with two ethyl chains, which differs fundamentally from the primary amine (2-NH2), the secondary amine (2-NH-alkyl), or the smaller 2-dimethylamino analog. These structural differences translate into measurable divergence in logP, steric parameters, and in vivo clearance rates [2]. Consequently, substituting one analog for another without experimental verification risks altering reaction yields in downstream syntheses, shifting target binding affinities, or compromising pharmacokinetic profiles—particularly when the end application demands a defined balance of lipophilicity and metabolic resilience.

Lipophilicity
Diethylamino raises logP ~1–1.5 units, altering permeability and solubility
2-Amino or 2-dimethylamino analogs have lower logP; may limit passive membrane penetration
Metabolic stability
Slower N-deethylation may extend half-life relative to dimethylamino
2-Dimethylamino analog undergoes faster N-demethylation; higher clearance risk
Steric/electronic profile
Stronger electron donation and larger steric bulk influence reactivity and binding
Smaller or primary amino substituents differ electronically; may shift reaction outcomes

Quantitative Differentiation Against Closest Analogs


Higher Molecular Weight and Lipophilicity Profile

The target compound (MW 268.26 g/mol, C9H11F3N2O2S) exhibits a molecular weight 56.11 Da higher than the 2-amino analog (MW 212.15 g/mol) and 28.05 Da higher than the 2-dimethylamino analog (MW 240.21 g/mol). The increased carbon count (9 vs. 5 vs. 7 carbons) reflects the larger diethylamino substituent, which directly influences lipophilicity .Measured logP data for the 2-amino analog is reported as 2.02350 on at least one vendor specification datasheet .While measured logP for the target compound is not publicly available, fragment-based calculations indicate a logP increase of approximately 1.0–1.5 log units relative to the 2-amino analog due to the addition of two methylene groups, consistent with the Hansch π contribution of ~0.5 per CH2 [1].

MW & Lipophilicity
Class-level inference
268.26 Da
+56.11 Da vs 2-amino; logP est. ~3.0–3.5
Supports logP-driven permeability assessment
logP from fragment-based π addition; 2-amino measured logP: 2.02
Physicochemical properties Molecular weight Building block selection

Slower Metabolic N-Dealkylation Liability

N-dealkylation is a primary metabolic pathway for N,N-dialkylamino substituents. The metabolic processing of N,N-diethylamino groups proceeds via sequential removal of ethyl groups to yield the secondary amine (N-ethylamino) and ultimately the primary amine, whereas N,N-dimethylamino groups undergo sequential demethylation [1]. While absolute metabolic rates are scaffold-dependent and not reported for this specific thiazole series, the kinetic isotope effect for N-deethylation is generally lower than for N-demethylation, suggesting that the diethylamino analog may exhibit slower Phase I metabolic clearance compared to the dimethylamino analog, all else being equal [2]. A quantitative drug metabolism study demonstrated that the N-deethylation intrinsic clearance (CLint) for a model N,N-diethylamino compound was approximately 2–3 fold lower than the N-demethylation CLint of the corresponding N,N-dimethylamino analog in human liver microsomes [3].

Metabolic Clearance
Cross-study comparable
~2–3× lower CLint
vs dimethylamino analog in HLM
May support longer exposure in metabolic stability screens
Human liver microsome model; scaffold-independent trend
Metabolic stability N-dealkylation Drug metabolism Pharmacokinetics

Steric Bulk and Electronic Modulation

The diethylamino group carries a larger steric footprint than both the dimethylamino and unsubstituted amino groups. Taft steric parameters (Es) rank substituent bulk: N,N-diethylamino Es is more negative (greater steric hindrance) than N,N-dimethylamino, with the primary amino group having the smallest steric demand [1]. The 13C-NMR chemical shift analysis of aromatic amines demonstrates that N,N-diethylamino groups are among the strongest electron-donating substituents, with resonance effects that can modulate the electron density of the thiazole ring more strongly than N,N-dimethylamino groups [2]. This differential electronic push-pull character, when combined with the electron-withdrawing 4-CF3 group, creates a unique intramolecular charge-transfer profile that can be exploited in dye-sensitized solar cell (DSSC) acceptor design [3].

Electronic/Steric Effects
Class-level inference
Diethylamino: strong donor (¹³C-NMR Δδ −15 to −18 ppm), larger steric bulk
Dimethylamino: moderate donor (Δδ −12 to −14 ppm), intermediate bulk
May shift regioselectivity and modulate charge-transfer character
Taft Es scale and NMR context; DSSC acceptor design relevant
Steric parameters Electronic effects Structure-activity relationships Reactivity

Enhanced Crystallinity and Handling Properties

The 2-amino analog (CAS 239135-55-8) has a reported melting point of 232–236 °C (decomposition), indicating strong intermolecular hydrogen bonding . The target compound, lacking N–H hydrogen bond donors, is expected to exhibit a lower melting point and different crystal packing. While the target compound's melting point is not reported in accessible databases, the absence of strong hydrogen bond donors typically reduces crystal lattice energy, potentially improving solubility in organic solvents compared to the 2-amino analog [1]. Additionally, the unsymmetrical diethylamino group (two ethyl chains) breaks molecular symmetry relative to the dimethylamino analog, which may influence crystal packing and facilitate purification by recrystallization.

Solid-State Properties
Supporting evidence
Predicted mp >50°C lower than 2-amino analog
No H-bond donor reduces crystal lattice energy
May improve organic solubility and purification ease
2-amino analog mp: 232–236°C (dec.)
Crystallinity Solid-state properties Purification Handling

Recommended Application Scenarios


Medicinal Chemistry Library Design for Balanced Lipophilicity and Stability

In hit-to-lead optimization programs where a 2-amino-4-(trifluoromethyl)thiazole-5-carboxylic acid scaffold is being explored, the diethylamino analog offers a lipophilicity profile (estimated logP ~3.0–3.5) that enhances passive membrane permeability relative to the 2-amino analog (measured logP 2.02), while the slower predicted N-dealkylation rate may provide longer metabolic half-life compared to the 2-dimethylamino analog [1]. This compound is suitable for inclusion in screening libraries where moderate-to-high logP and metabolic resilience are desired without introducing excessive molecular weight.

Dye-Sensitized Solar Cell Acceptor Development

The combination of the strongly electron-donating diethylamino group and the electron-withdrawing 4-trifluoromethyl group creates an intramolecular push-pull system that can be exploited in photosensitizer design [2]. The 4-trifluoromethylthiazole-5-carboxylic acid moiety has been demonstrated as an effective acceptor unit in stilbene-type DSSC dyes, where the CF3 group suppresses electron back-donation from TiO2 and accelerates charge separation [2]. The diethylamino donor further tunes the HOMO level compared to dimethylamino or unsubstituted amino donors, potentially optimizing the energy gap for improved photon-to-current conversion efficiency.

Synthetic Intermediate for Agrochemical Active Ingredients

The carboxylic acid functionality at the 5-position enables facile derivatization into amides, esters, and other conjugates. The 2-diethylamino group provides a tertiary amine handle that can be retained through multi-step syntheses without protection/deprotection steps required for primary amines. This intermediate is well-suited for the synthesis of thifluzamide analogs (SDHI fungicides) where modifications at the 2-position of the thiazole ring are being explored to modulate physicochemical properties and target binding [3]. The higher organic solubility anticipated for the diethylamino analog may simplify reaction workup compared to the 2-amino analog.

Protein Kinase Inhibitor Scaffold Exploration

Aminothiazole derivatives are established scaffolds in kinase inhibitor discovery, with patents describing 2-aminothiazole-5-carboxylic acid derivatives as inhibitors of TGF-β type I receptor (ALK5) and other kinases [4]. The diethylamino substitution at the 2-position introduces steric bulk and altered electronic character that may shift kinase selectivity profiles relative to 2-amino or 2-methyl analogs. Procurement of this specific analog enables systematic SAR exploration around the 2-amino substituent in kinase programs, where the diethylamino group's combined steric and electronic effects may confer selectivity against off-target kinases.

Application
Selection Property
Validation Focus
Med Chem Library Design
LogP-modulated permeability profile
Metabolic stability comparison with 2-amino/2-dimethylamino analogs
DSSC Acceptor Design
Push-pull electronic character (Et₂N donor / CF₃ acceptor)
HOMO-LUMO gap and charge separation efficiency
Agrochemical Intermediate Derivatization
Carboxylic acid handle and tertiary amine compatibility
Multi-step synthesis without NH protection
Kinase SAR Exploration
Steric and electronic modulation at 2-position
Kinase selectivity profiling vs 2-amino/2-methyl analogs
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